molecular formula C11H6Cl2N4O4 B2946114 N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine CAS No. 312617-64-4

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine

Cat. No.: B2946114
CAS No.: 312617-64-4
M. Wt: 329.09
InChI Key: GELYKTOFGPXVFD-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3,5-dinitropyridin-2-amine is a chemical compound of significant interest in specialized organic synthesis and research development. The structure of this compound, featuring a pyridine core substituted with both a dichlorophenyl group and nitroamines, is characteristic of scaffolds used in the development of potential pharmacological tools . Similar dinitropyridinamine structures are known to be utilized in the synthesis of more complex molecules and are investigated for their potential biological activities . Researchers value this compound for its unique electronic properties imparted by the electron-withdrawing nitro groups, which can be key in molecular interactions or as an intermediate in multi-step synthetic pathways. The presence of the dichlorophenyl moiety further enhances its utility as a building block for creating diverse compound libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O4/c12-6-1-2-8(13)9(3-6)15-11-10(17(20)21)4-7(5-14-11)16(18)19/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYKTOFGPXVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of 2-amino-3,5-dichloropyridine followed by a coupling reaction with 2,5-dichloroaniline. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the pyridine ring. The coupling reaction is facilitated by the use of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
This compound Pyridine 3,5-NO₂; 2,5-Cl₂-PhNH High reactivity, potential agrochemical use
3,5-Dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine Pyridine 3,5-Cl₂; 2-Cl-PhCH₂NH Chlorinated hydrophobic scaffold
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 3,5-Cl₂-PhNH; methyl, phenyl groups Crystalline stability, structural studies
6-Amino-3,5-dinitropyridine (3,5-dinitropyridin-2-amine) Pyridine 3,5-NO₂; NH₂ at position 2 R&D use, hazardous handling
N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine Pyrimidine Methoxy groups; methyl substituent Electron-rich, potential drug candidate

Substituent Effects: Nitro vs. Chloro/Methoxy Groups

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups (NO₂) in the target compound enhance electrophilicity and acidity compared to chloro (Cl) or methoxy (OCH₃) substituents. For example, 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine lacks nitro groups, making it less reactive but more lipophilic. Methoxy-substituted analogs (e.g., from ) exhibit increased electron density, favoring interactions with biological targets via hydrogen bonding.
  • Toxicity and Stability: Nitro compounds like 6-amino-3,5-dinitropyridine are flagged for hazardous handling, suggesting the target compound may require stringent safety protocols. Chlorinated analogs (e.g., ) are more stable but may persist in the environment.

Core Heterocycle Variations: Pyridine vs. Pyrimidine

  • Pyridine Derivatives : The target compound and 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine share a pyridine core, but the latter’s chloro substituents reduce ring electron density. Pyridine-based nitro compounds are less common in pharmaceuticals due to reactivity but are explored in explosives and herbicides.
  • Pyrimidine Derivatives: Compounds like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine feature a pyrimidine core, which introduces additional nitrogen atoms.

Structural and Crystallographic Insights

  • Crystal Packing : The pyrimidine derivative in forms intermolecular hydrogen bonds between NH groups and chlorine atoms, stabilizing its lattice. In contrast, nitro groups in the target compound may lead to denser packing due to dipole-dipole interactions, though crystallographic data for the target is unavailable in the evidence.
  • Steric Effects : Bulky substituents like phenyl groups in pyrimidine analogs reduce solubility but enhance thermal stability. The target compound’s dichlorophenyl group balances steric bulk with moderate lipophilicity.

Biological Activity

N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with two nitro groups and a dichlorophenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that similar compounds within the pyridine and nitro group families exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural analogs have demonstrated:

  • Cytotoxicity : Many nitro-substituted pyridines show cytotoxic effects against breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cell lines.
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair pathways.

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in cancer progression:

Enzyme IC50 Value Reference
Aromatase86 μMArai et al.
GlycosyltransferaseModerateArai et al.
DYRK1A0.075 μMArai et al.

These findings suggest that modifications in the molecular structure can lead to enhanced inhibitory activity against these enzymes.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide was compared to this compound in terms of nephrotoxicity and cytotoxicity. Results indicated that while some derivatives exhibited nephrotoxic effects at certain doses, others did not show significant toxicity even at higher concentrations .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with critical residues in target enzymes, suggesting a potential for high biological activity .

Q & A

Q. What are the common synthetic routes for N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, reacting 2-amino-3,5-dinitropyridine with 2,5-dichlorophenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours yields the target compound . Optimization includes:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro groups.
  • Temperature control : Gradual heating minimizes side reactions (e.g., denitration). Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., dechlorinated derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for stability studies .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screens include:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to nitro group redox activity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Molecular docking : Predict binding affinity to targets like DNA topoisomerases using AutoDock Vina .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity and bioactivity?

Methodological Answer: Comparative studies with analogs reveal:

Modification Effect on Reactivity Biological Impact
Fluorine at position 2Increased electron deficiencyEnhanced kinase inhibition
Methyl on pyridineSteric hindrance reduces NAS rateLower cytotoxicity in vitro
  • Mechanistic insight : Chlorine’s electronegativity stabilizes transition states in NAS, while nitro groups direct regioselectivity .

Q. How can computational modeling resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., conflicting kinase inhibition data) arise from assay conditions or impurity profiles. Strategies include:

  • MD simulations : Analyze ligand-target binding stability over 100-ns trajectories (GROMACS) .
  • QSAR modeling : Correlate substituent Hammett constants (σ) with activity trends .
  • Meta-analysis : Cross-validate data across studies using standardized protocols (e.g., fixed ATP concentrations) .

Q. What are the decomposition pathways under ambient storage, and how can stability be improved?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Hydrolysis : Nitro groups degrade to amines in humid conditions, detected via LC-MS .
  • Photodegradation : UV exposure cleaves C-Cl bonds, forming quinone-like byproducts . Mitigation :
  • Store under argon at -20°C in amber vials.
  • Add radical scavengers (e.g., BHT) to formulations .

Data-Driven Analysis

Q. How do solvent polarity and pH influence its spectroscopic properties?

Methodological Answer: UV-Vis spectra in varying solvents (Table):

Solvent λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹)
Hexane3104500
Methanol3256200
Water (pH 7)3185800
Protonation at pH <3 shifts λₘₐₓ to 335 nm due to nitro group charge transfer .

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